molecular formula C16H22N2O2S B1254526 Aglaithioduline

Aglaithioduline

Cat. No.: B1254526
M. Wt: 306.4 g/mol
InChI Key: HHDWASZUEPJCND-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aglaithioduline is a sulfur-containing bisamide compound isolated from the plant species Aglaia leptantha and Aglaia edulis . It functions as a histone deacetylase inhibitor (HDACi), targeting epigenetic mechanisms implicated in diseases such as rheumatoid arthritis (RA) and cancer . Structurally, it shares ~70% similarity with the synthetic HDACi SAHA (suberanilohydroxamic acid), a first-line drug for RA . This compound is notable for its oral bioavailability, high selectivity for HDAC isoforms, and low toxicity compared to other HDAC inhibitors .

Properties

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-3-methylsulfanyl-N-[4-[(2-phenylacetyl)amino]butyl]prop-2-enamide

InChI

InChI=1S/C16H22N2O2S/c1-21-12-9-15(19)17-10-5-6-11-18-16(20)13-14-7-3-2-4-8-14/h2-4,7-9,12H,5-6,10-11,13H2,1H3,(H,17,19)(H,18,20)/b12-9+

InChI Key

HHDWASZUEPJCND-FMIVXFBMSA-N

Isomeric SMILES

CS/C=C/C(=O)NCCCCNC(=O)CC1=CC=CC=C1

Canonical SMILES

CSC=CC(=O)NCCCCNC(=O)CC1=CC=CC=C1

Synonyms

aglaithioduline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Aglaithioduline and SAHA share key pharmacophoric features, including a zinc-binding group (hydroxamic acid in SAHA vs. sulfur-containing moiety in this compound) and a hydrophobic cap for HDAC8 binding . However, differences in molecular weight (306.43 vs. 264.33 g/mol) and logP (2.12 vs. 2.47) suggest variations in solubility and membrane permeability (Table 1) .

Table 1: Molecular Properties of this compound and SAHA

Descriptor This compound SAHA
Molecular Weight 306.43 264.33
LogP 2.12 2.47
Hydrogen Bond Donors 2 3
Rotatable Bonds 9 8

Binding Affinity and HDAC8 Interactions

Both compounds target HDAC8, a class I HDAC critical in RA pathogenesis. This compound exhibits a binding affinity of -8.5 kcal/mol, slightly lower than SAHA (-8.7 kcal/mol), but stabilizes the HDAC8 complex through hydrogen bonds with HIS143 and hydrophobic interactions with PHE208 and HIS180 . SAHA, in contrast, interacts with TYR100 and PHE152 .

Table 2: Binding Profiles with HDAC8 (PDB: 1T69)

Compound Binding Affinity (kcal/mol) Key Residues Interaction Type
This compound -8.5 HIS143, PHE208, HIS180 Hydrogen bonds, hydrophobic
SAHA -8.7 TYR100, PHE152 Hydrophobic, ionic

Pharmacokinetic and ADMET Properties

This compound demonstrates superior Caco2 permeability (suggesting enhanced intestinal absorption) and a higher total clearance rate (hepatic + renal) compared to SAHA, indicating efficient systemic excretion . Both share comparable water solubility, critical for bioavailability.

Table 3: Pharmacokinetic Comparison

Parameter This compound SAHA
Caco2 Permeability High Moderate
Total Clearance 12.5 mL/min/kg 8.2 mL/min/kg
Water Solubility -2.45 LogS -2.50 LogS

Stability and Dynamics in Molecular Simulations

Molecular dynamics (MD) simulations over 100 ns revealed that the HDAC8-aglaithioduline complex exhibits lower root-mean-square deviation (RMSD: 0.3–0.38 nm) and fluctuations (RMSF) than SAHA, indicating greater conformational stability . The radius of gyration and solvent-accessible surface area (SASA) further confirm compactness and stable ligand-protein interactions .

Clinical and Therapeutic Advantages

  • Administration Route: this compound is orally administered, whereas SAHA requires intravenous delivery .
  • Selectivity and Toxicity : this compound shows higher selectivity for HDAC8 and a lower toxicity profile, reducing off-target effects .
  • Synergistic Potential: this compound enhances efficacy when combined with chemotherapy, unlike SAHA, which is primarily used as a monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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